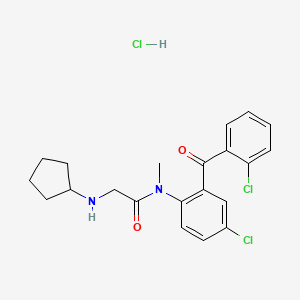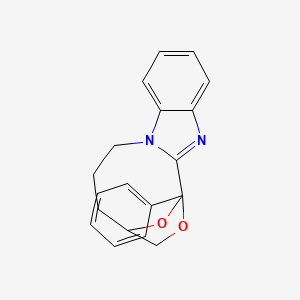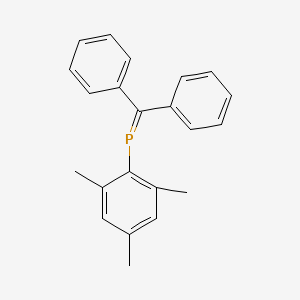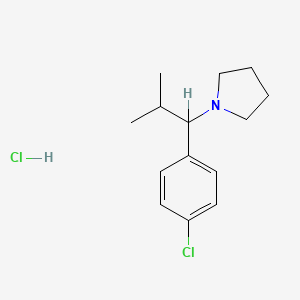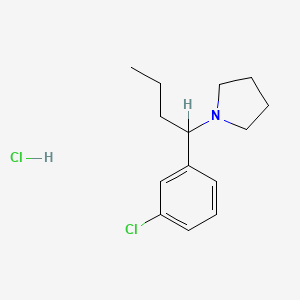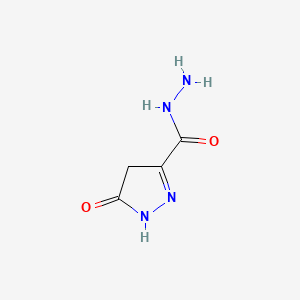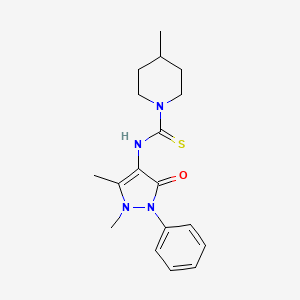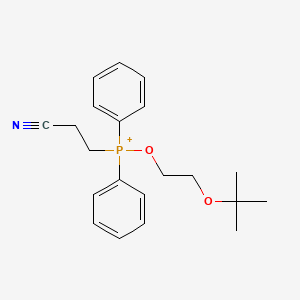![molecular formula C25H20O2 B14457095 1,1',2,2'-Tetrahydro-3,3'-spirobi[naphtho[2,1-B]pyran] CAS No. 72782-71-9](/img/structure/B14457095.png)
1,1',2,2'-Tetrahydro-3,3'-spirobi[naphtho[2,1-B]pyran]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’,2,2’-Tetrahydro-3,3’-spirobi[naphtho[2,1-B]pyran] is an organic compound belonging to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom, forming a spiro linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’,2,2’-Tetrahydro-3,3’-spirobi[naphtho[2,1-B]pyran] typically involves multi-step organic reactions. One common method includes the cyclization of appropriate naphthol derivatives under acidic conditions. The reaction conditions often require careful control of temperature and pH to ensure the formation of the desired spiro compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
1,1’,2,2’-Tetrahydro-3,3’-spirobi[naphtho[2,1-B]pyran] undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while reduction may yield dihydro derivatives.
Scientific Research Applications
1,1’,2,2’-Tetrahydro-3,3’-spirobi[naphtho[2,1-B]pyran] has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug development.
Industry: It is used in the development of advanced materials, such as liquid crystals and organic semiconductors.
Mechanism of Action
The mechanism of action of 1,1’,2,2’-Tetrahydro-3,3’-spirobi[naphtho[2,1-B]pyran] involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the observed effects. For example, its antimicrobial activity may result from the disruption of bacterial cell membranes, while its anticancer activity may involve the inhibition of specific enzymes involved in cell proliferation.
Comparison with Similar Compounds
Similar Compounds
- 1,1’-Spirobi[1H-indene]-5,5’,6,6’-tetrol
- 3,3,3’,3’-Tetramethyl-1,1’-spirobiindane-5,5’,6,6’-tetraol
- 3,3,3’,3’-Tetramethyl-1,1’-spirobi[3H-2,1-benzoxaphosph(v)ole]-1-yl
Uniqueness
1,1’,2,2’-Tetrahydro-3,3’-spirobi[naphtho[2,1-B]pyran] is unique due to its specific spiro linkage and the presence of naphtho[2,1-B]pyran rings. This structure imparts distinct chemical and physical properties, making it valuable for various applications. Its ability to undergo diverse chemical reactions and its potential biological activities further enhance its significance in scientific research.
Properties
CAS No. |
72782-71-9 |
|---|---|
Molecular Formula |
C25H20O2 |
Molecular Weight |
352.4 g/mol |
IUPAC Name |
3,3'-spirobi[1,2-dihydrobenzo[f]chromene] |
InChI |
InChI=1S/C25H20O2/c1-3-7-19-17(5-1)9-11-23-21(19)13-15-25(26-23)16-14-22-20-8-4-2-6-18(20)10-12-24(22)27-25/h1-12H,13-16H2 |
InChI Key |
YXEXIFUCYUHYNL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CCC3=C(O2)C=CC4=CC=CC=C34)OC5=C1C6=CC=CC=C6C=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 11b-hydroxy-2-oxo-2,11b-dihydro-1h-cyclopenta[l]phenanthrene-3-carboxylate](/img/structure/B14457015.png)
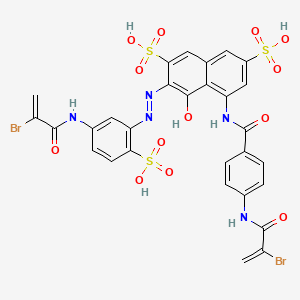
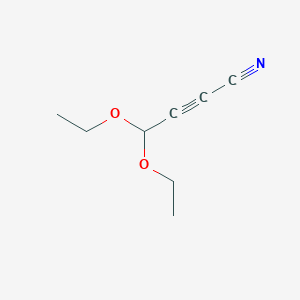
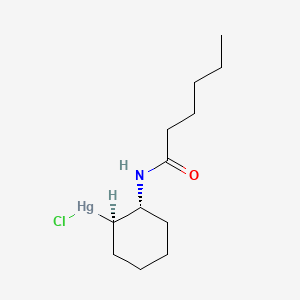
![Naphth[2,3-c]acridine-5,8,14(13H)-trione, 6-[(2-[1,1'-biphenyl]-4-yl-6,11-dihydro-6,11-dioxonaphtho[2,3-g]quinazolin-4-yl)amino]-](/img/structure/B14457040.png)
